4-(Aminomethyl)-6-chloropyrimidin-2-amine
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Overview
Description
4-(Aminomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, boronic acids for Suzuki-Miyaura coupling, and various oxidizing or reducing agents for modifying the aminomethyl group. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Aminomethyl)-6-chloropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, particularly in the context of pyrimidine metabolism.
Materials Science: It can be incorporated into polymers and other materials to impart specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The aminomethyl group can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but with a carboxyl group instead of a pyrimidine ring.
4-(Aminomethyl)indole: Contains an indole ring instead of a pyrimidine ring.
4-Aminocoumarin: Features a coumarin ring system.
Uniqueness
4-(Aminomethyl)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C5H7ClN4 |
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Molecular Weight |
158.59 g/mol |
IUPAC Name |
4-(aminomethyl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C5H7ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,2,7H2,(H2,8,9,10) |
InChI Key |
UUXNKHGCDRXEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CN |
Origin of Product |
United States |
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